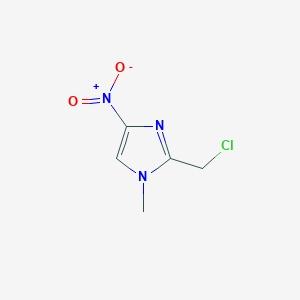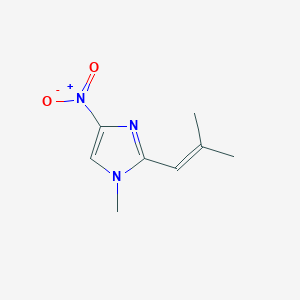![molecular formula C8H5FN2O B3346388 7-Fluoroimidazo[1,2-a]pyridine-6-carbaldehyde CAS No. 1185767-14-9](/img/structure/B3346388.png)
7-Fluoroimidazo[1,2-a]pyridine-6-carbaldehyde
Übersicht
Beschreibung
7-Fluoroimidazo[1,2-a]pyridine-6-carbaldehyde is a heterocyclic compound featuring a fused imidazo-pyridine ring system with a fluorine atom at the 7th position and an aldehyde group at the 6th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoroimidazo[1,2-a]pyridine-6-carbaldehyde typically involves multi-step processes starting from readily available precursors. One common method includes the cyclization of 2-aminopyridine derivatives with appropriate fluorinated aldehydes under acidic or basic conditions. The reaction conditions often involve solvents like acetonitrile or dimethylformamide, with temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound may utilize continuous flow chemistry to enhance yield and purity. This method allows for better control over reaction parameters and scalability. Catalysts such as palladium or copper may be employed to facilitate the cyclization and functionalization steps .
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted by nucleophiles in the presence of suitable catalysts, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of palladium catalysts.
Major Products:
Oxidation: 7-Fluoroimidazo[1,2-a]pyridine-6-carboxylic acid.
Reduction: 7-Fluoroimidazo[1,2-a]pyridine-6-methanol.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 7-Fluoroimidazo[1,2-a]pyridine-6-carbaldehyde is used as a building block in the synthesis of more complex heterocyclic compounds
Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its derivatives have shown promise in the development of anti-inflammatory, antimicrobial, and anticancer agents .
Medicine: The compound and its derivatives are explored for their therapeutic potential. They are studied for their ability to interact with specific biological targets, such as enzymes and receptors, which are implicated in various diseases.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and functional group compatibility make it a versatile intermediate in chemical manufacturing .
Wirkmechanismus
The mechanism by which 7-Fluoroimidazo[1,2-a]pyridine-6-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, which can improve its pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Imidazo[1,2-a]pyridine-6-carbaldehyde: Lacks the fluorine atom, which may result in different reactivity and biological activity.
7-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine, which can affect its chemical properties and interactions.
7-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde: Contains a bromine atom, leading to different reactivity patterns compared to the fluorinated compound.
Uniqueness: The presence of the fluorine atom in 7-Fluoroimidazo[1,2-a]pyridine-6-carbaldehyde imparts unique electronic and steric properties, making it distinct from its halogenated analogs. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interaction with biological targets, often enhancing its efficacy and selectivity in medicinal applications.
Eigenschaften
IUPAC Name |
7-fluoroimidazo[1,2-a]pyridine-6-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-7-3-8-10-1-2-11(8)4-6(7)5-12/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSUXRMFCQHVSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C(=CC2=N1)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,2-Dimethyl-2H-pyrano[2,3-b]pyridine](/img/structure/B3346354.png)







![1H-Pyrrolo[2,3-b]pyridine, 2-cyclopropyl-5-fluoro-](/img/structure/B3346413.png)
